molecular formula C8H10N2 B149204 3-Ethenyl-2,5-dimethylpyrazine CAS No. 80935-98-4

3-Ethenyl-2,5-dimethylpyrazine

Cat. No. B149204
CAS RN: 80935-98-4
M. Wt: 134.18 g/mol
InChI Key: JLPZQZIYSREPPU-UHFFFAOYSA-N
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Description

3-Ethenyl-2,5-dimethylpyrazine, also known as 2,5-Dimethyl-3-ethylpyrazine, is a chemical compound with the formula C8H12N2 . It is typically found in roasted foods formed due to the Maillard reaction and pyrolysis of serine and threonine .


Synthesis Analysis

The synthesis of 3-Ethenyl-2,5-dimethylpyrazine involves L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase . The precursor is supplied from L-Thr by these enzymes, and the yield of 3-Ethenyl-2,5-dimethylpyrazine was increased up to 20.2% .


Molecular Structure Analysis

The molecular structure of 3-Ethenyl-2,5-dimethylpyrazine consists of 8 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The IUPAC Standard InChIKey is WHMWOHBXYIZFPF-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Ethenyl-2,5-dimethylpyrazine is synthesized chemoenzymatically from L-Thr via the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde . Aminoacetone is supplied by L-threonine 3-dehydrogenase using L-Thr as a substrate via 2-amino-3-ketobutyrate .


Physical And Chemical Properties Analysis

3-Ethenyl-2,5-dimethylpyrazine is a colorless to slightly yellow liquid with a roasted cocoa and almond-like aroma . It is soluble in water and most organic solvents . The molecular weight is 136.1943 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Total Chemical Synthesis : A study by Kurniadi et al. (2003) describes a new chemical route for synthesizing 3-Ethenyl-2,5-dimethylpyrazine. This synthesis involves cyclocondensation and a Retro-Diels–Alder reaction, highlighting its potential in chemical manufacturing processes (Kurniadi et al., 2003).

Optoelectronic Applications

  • Optoelectronic Properties : Zhao et al. (2004) synthesized derivatives of 2,5-di(aryleneethynyl)pyrazine and investigated their structural and optoelectronic properties, which might be relevant to light-emitting devices (Zhao et al., 2004).

Aroma and Flavor Applications

  • Odor-Active Compounds in Coffee : A study by Czerny et al. (1996) identified 3-Ethenyl-2,5-dimethylpyrazine as a potent earthy-smelling compound in roasted coffee, indicating its significance in food flavor and aroma (Czerny et al., 1996).

Biosynthesis and Bioengineering

  • Metabolic Engineering for Production : Yang et al. (2021) explored the metabolic engineering of Escherichia coli for high-yield production of 2,5-Dimethylpyrazine, demonstrating its potential in biosynthesis and pharmaceutical applications (Yang et al., 2021).

Photophysical Studies

  • Fluorescence and Photophysical Behavior : Al-Soliemy et al. (2016) investigated the fluorescence and photophysical behavior of E,E-2,5-bis[2-(3-pyridyl)ethenyl]pyrazine, which could have implications in material science and photonics (Al-Soliemy et al., 2016).

Pheromonal Activity

  • Alarm Response in Ants : A study by Li et al. (2019) found that 2-Ethyl-3,5-dimethylpyrazine elicited alarm responses in fire ants, suggesting its role in insect communication and potentially pest control applications (Li et al., 2019).

Molecular Imprinting

  • Selective Polymer Synthesis : Cruz et al. (1999) demonstrated the use of molecular imprinting techniques to create polymers selective for methyl pyrazines, indicating potential applications in flavor compound analysis in the food industry (Cruz et al., 1999).

Safety And Hazards

3-Ethenyl-2,5-dimethylpyrazine is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

3-ethenyl-2,5-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-4-8-7(3)9-5-6(2)10-8/h4-5H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPZQZIYSREPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335718
Record name 2-ethenyl-3,6(5)-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethenyl-2,5-dimethylpyrazine

CAS RN

80935-98-4
Record name 2-ethenyl-3,6(5)-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
TH Kurniadi, RB Rhlid, MA Juillerat, T Gefflaut, J Bolte… - Tetrahedron, 2003 - Elsevier
The aroma compounds 2-ethenyl-3,5-dimethylpyrazine 1 and 3-ethenyl-2,5-dimethylpyrazine 2 were synthesized via a new chemical route. The key steps of the synthesis involve …
Number of citations: 10 www.sciencedirect.com
M Czerny, R Wagner, W Grosch - Journal of Agricultural and Food …, 1996 - ACS Publications
In roasted Robusta coffee, two potent earthy smelling compounds were identified as 2-ethenyl-3,5-dimethylpyrazine and 2-ethenyl-3-ethyl-5-methylpyrazine by comparison of gas …
Number of citations: 89 pubs.acs.org
T Kurniadi - 2003 - repo.uni-hannover.de
The present work describes two new ways to produce aroma-active pyrazine derivatives. The first process consisted of a biotransformation reaction, followed by a chemical reaction …
Number of citations: 5 www.repo.uni-hannover.de
M Lai, Y Li, Z Wu, M Zhao, X Ji, P Liu… - Asian Journal of …, 2018 - Wiley Online Library
Direct access to alkyl‐substituted pyrazine N‐oxides has been accomplished through an intermolecular dehydrogenative cross‐coupling reaction of ethers and pyrazine N‐oxides in the …
Number of citations: 15 onlinelibrary.wiley.com
AN Adams, V Polizzi, M van Boekel… - Journal of Agricultural …, 2008 - ACS Publications
Alkylpyrazines are a very important class of Maillard flavor compounds, but their mechanism of formation is complex and consists of different pathways. The model reaction of 20 …
Number of citations: 94 pubs.acs.org
F Mayer, M Czerny, W Grosch - European Food Research and Technology, 1999 - Springer
Twenty-eight potent odorants were quantified by stable isotope dilution assays of medium-roasted Arabica coffee blends from Colombia (Col), Brazil (Bra), El Salvador (El) and Kenya (…
Number of citations: 133 link.springer.com
F Van Lancker, AN Adams… - Journal of agricultural and …, 2010 - ACS Publications
Whereas most studies concerning the Maillard reaction have focused on free amino acids, little information is available on the impact of peptides and proteins on this important reaction …
Number of citations: 118 pubs.acs.org
A Adams, N De Kimpe - Food Chemistry, 2009 - Elsevier
Although the participation of ascorbic acid in Maillard-type reactions has been described, the formation of flavour compounds resulting from the interaction of ascorbic acid with different …
Number of citations: 87 www.sciencedirect.com
F Van Lancker, A Adams… - Journal of Agricultural and …, 2012 - ACS Publications
Only a minor part of Maillard reaction studies in the literature focused on the reaction between carbohydrates and peptides. Therefore, in continuation of a previous study in which the …
Number of citations: 82 pubs.acs.org
N Chiang - 2016 - search.proquest.com
Lily bulbs, known as ‘Bai He’in Chinese, are a popular ingredient used in Asian cooking, primarily in stir-fried dishes, soups, and stews. Despite their popularity, little is known about the …
Number of citations: 1 search.proquest.com

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